molecular formula C15H14N4O3S B5908676 N'-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE

N'-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE

Cat. No.: B5908676
M. Wt: 330.4 g/mol
InChI Key: TUXRGUYILGCPGT-GIJQJNRQSA-N
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Description

N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring and a pyrimidinylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

N-[(E)-2,3-dihydro-1,4-benzodioxin-5-ylmethylideneamino]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-13(10-23-15-16-5-2-6-17-15)19-18-9-11-3-1-4-12-14(11)22-8-7-21-12/h1-6,9H,7-8,10H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXRGUYILGCPGT-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C=NNC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(C=CC=C2O1)/C=N/NC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the reflux method, where the starting materials are heated under reflux conditions to facilitate the reaction . Single crystals of the compound can be grown using the slow evaporation technique, and the crystal structure can be elucidated using single crystal X-ray diffraction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit cholinesterase enzymes, which is beneficial in the treatment of Alzheimer’s disease . The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE include other benzodioxin derivatives and pyrimidinylsulfanyl compounds. These compounds share structural similarities but may differ in their specific functional groups and properties. For instance, N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides are similar in structure but have different applications and properties . The uniqueness of N’-[(E)-(2,3-DIHYDRO-1,4-BENZODIOXIN-5-YL)METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE lies in its combination of the benzodioxin and pyrimidinylsulfanyl groups, which confer specific optical and biological properties.

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